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Compound of Interest

Compound Name: Abiesinol F

Cat. No.: B1158644 Get Quote

An In-depth Examination of CAS Number 1190070-91-7

Abstract
Abiesinol F is a naturally occurring spiro-biflavonoid isolated from the bark of the Sakhalin fir

tree, Abies sachalinensis. This technical guide provides a comprehensive overview of

Abiesinol F, including its chemical identity, physicochemical properties, and known biological

activities. Detailed experimental protocols for its isolation and primary bioactivity screening are

presented to support further research and development. The document also includes structured

data tables and diagrams to facilitate understanding and application by researchers, scientists,

and drug development professionals.

Chemical Identity and Properties
Abiesinol F is a complex flavonoid characterized by a spiro linkage. Its chemical identity is

established by its unique CAS number and systematic IUPAC name.
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Identifier Value Reference

Compound Name Abiesinol F [1]

CAS Number 1190070-91-7 [1]

IUPAC Name

(2R,2'R,3S,3'R)-3',4,5',6-

tetrahydroxy-2,2'-bis(4-

hydroxyphenyl)spiro[2H-

benzofuran-3,9'-3,4-dihydro-

2H-furo[2,3-h]chromene]-8'-

one

Synonym

Spiro[benzofuran-

3(2H),9'(8'H)-[2H]furo[2,3-h]

[1]benzopyran]-8'-one, 3',4'-

dihydro-3',4,5',6-tetrahydroxy-

2,2'-bis(4-hydroxyphenyl)-,

(2R,2'R,3S,3'R)-

Table 1: Physicochemical Properties of Abiesinol F

Property Value Reference

Molecular Formula C₃₀H₂₂O₁₀ [1]

Molecular Weight 542.49 g/mol [1]

Appearance White Powder

Solubility Soluble in methanol

Biological Activity and Mechanism of Action
Abiesinol F was identified as part of a search for cancer chemopreventive agents from

coniferous trees.[1] Its primary reported biological activity is the potent inhibition of nitric oxide

(NO) donor-induced activation, a key process in tumor initiation.

Anti-Tumor-Initiating Effects
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Research has demonstrated that Abiesinol F, along with its related spiro-biflavonoids

(abiesinols A-H), exhibits potent inhibitory effects on the activation of (±)-(E)-methyl-2-[(E)-

hydroxyimino]-5-nitro-6-methoxyhex-3-enamide (NOR 1), a nitric oxide (NO) donor.[1] This

assay is a primary screening method to identify potential anti-tumor initiators. While the study

described the effect as "potent," specific IC₅₀ values for Abiesinol F were not provided in the

initial publication.

The proposed mechanism for this anti-tumor-initiating activity is the scavenging of reactive

nitrogen species, thereby preventing cellular damage that can lead to carcinogenesis.

Table 2: Bioactivity Data for Abiesinol F and Related Compounds

Compound Assay Result Reference

Abiesinol F
Inhibition of NOR 1

activation
Potent [1]

Abiesinol A

In vivo two-stage

mouse skin

carcinogenesis test

(peroxynitrite initiator)

Remarkable anti-

tumor-initiating activity

Experimental Protocols
The following sections detail the methodologies for the isolation of Abiesinol F and the

assessment of its anti-tumor-initiating activity as described in the primary literature.

Isolation of Abiesinol F from Abies sachalinensis
The isolation of Abiesinol F involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:
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Caption: Workflow for the isolation of Abiesinol F.
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Extraction: The bark of Abies sachalinensis is subjected to methanol (MeOH) extraction.

Concentration: The resulting methanol extract is concentrated to yield a crude extract.

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc)

and water (H₂O). The EtOAc-soluble fraction, containing Abiesinol F, is collected.

Silica-Gel Chromatography: The EtOAc-soluble fraction is subjected to silica-gel column

chromatography, eluting with a chloroform/methanol gradient to yield several fractions.

Preparative HPLC: The fractions containing Abiesinol F are further purified using

preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS)

column to yield the pure compound.

NOR 1 Activation Inhibitory Assay
This assay measures the ability of a compound to inhibit the release of nitric oxide from the

donor NOR 1.

Experimental Workflow for Bioactivity Assay:
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Assay Preparation

Reaction
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Caption: Workflow for NOR 1 activation inhibitory assay.

Reaction Mixture: A solution of NOR 1 in dimethyl sulfoxide (DMSO) is added to a 0.1 M

phosphate buffer (pH 7.4) containing the test compound (Abiesinol F) also dissolved in

DMSO.

Incubation: The reaction mixture is incubated at 37°C.
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Nitrite Detection: After incubation, the amount of nitrite produced from the decomposition of

NOR 1 is quantified by adding Griess reagent.

Quantification: The absorbance of the resulting azo dye is measured at 540 nm. The

inhibitory activity is expressed as the percentage of inhibition of nitrite formation by the test

compound.

Signaling Pathways and Logical Relationships
Currently, there is no specific signaling pathway that has been definitively elucidated for

Abiesinol F. However, its activity as an inhibitor of a nitric oxide donor suggests a role in

mitigating NO-mediated cellular processes that can contribute to tumorigenesis.

The diagram below illustrates the logical relationship between nitric oxide, cellular damage, and

the inhibitory action of compounds like Abiesinol F.
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(e.g., DNA damage) Tumor Initiation
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Caption: Inhibition of NO-mediated tumor initiation.

Conclusion and Future Directions
Abiesinol F is a promising natural product with demonstrated potential as an anti-tumor-

initiating agent. The provided technical information, including its chemical properties and

detailed experimental protocols, serves as a valuable resource for the scientific community.
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Future research should focus on:

Determining the specific IC₅₀ value of Abiesinol F in the NOR 1 activation inhibitory assay.

Elucidating the precise mechanism of action and identifying the specific cellular targets and

signaling pathways modulated by Abiesinol F.

Conducting further in vitro and in vivo studies to evaluate its efficacy and safety profile for

potential therapeutic applications.

Exploring synthetic routes to produce Abiesinol F and its analogs to facilitate structure-

activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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